Cas no 2279124-19-3 (N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide)
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide Chemical and Physical Properties
Names and Identifiers
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- N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide
- N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formohydrazide
- starbld0040788
- N-[(2-benzyl-5-bromo-1,2,4-triazol-3-yl)amino]formamide
- N'-(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)carbohydrazide
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- MDL: MFCD31619036
- Inchi: 1S/C10H10BrN5O/c11-9-13-10(14-12-7-17)16(15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,17)(H,13,14,15)
- InChI Key: IACOTFZDFFUPEE-UHFFFAOYSA-N
- SMILES: BrC1N=C(NNC=O)N(CC2C=CC=CC=2)N=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 249
- XLogP3: 2.5
- Topological Polar Surface Area: 71.8
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB561601-500 mg |
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide; . |
2279124-19-3 | 500MG |
€272.40 | 2023-04-13 | ||
| abcr | AB561601-1 g |
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide; . |
2279124-19-3 | 1g |
€322.50 | 2023-04-13 | ||
| abcr | AB561601-500mg |
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide; . |
2279124-19-3 | 500mg |
€269.00 | 2025-04-19 | ||
| abcr | AB561601-1g |
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide; . |
2279124-19-3 | 1g |
€317.00 | 2025-04-19 |
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide Suppliers
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide
N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic Hydrazide: A Comprehensive Overview
The compound N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide (CAS No. 2279124-19-3) is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of hydrazides, which are derivatives of hydrazine and are widely studied for their role in organic synthesis and biochemistry. The molecule's structure features a benzyl group, a bromine atom, and a triazole ring, making it a versatile platform for further chemical modifications.
Recent studies have highlighted the importance of triazole-containing compounds in medicinal chemistry due to their ability to act as bioisosteres and their potential to modulate biological activity. The presence of the benzyl group in this compound adds to its stability and enhances its solubility properties, which are critical for its application in drug delivery systems. Furthermore, the bromine atom introduces a degree of electronic variation, allowing for fine-tuning of the molecule's reactivity and pharmacokinetic properties.
One of the most promising areas of research involving this compound is its potential use as an intermediate in the synthesis of more complex molecules. For instance, the triazole ring can serve as a scaffold for constructing heterocyclic compounds with diverse biological activities. Recent advancements in click chemistry have demonstrated that triazole-containing compounds can be efficiently synthesized using copper-catalyzed azide–alkyne cycloaddition (CuAAC), opening up new avenues for exploring this compound's synthetic potential.
In addition to its synthetic applications, N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide has shown promise in biological systems. Studies have indicated that this compound may exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for developing therapeutic agents. The hydrazide group is known to interact with carbonyl-containing biomolecules, such as proteins and nucleic acids, suggesting its role in modulating cellular processes.
From a materials science perspective, this compound's structural features make it an attractive candidate for developing advanced materials with tailored properties. The combination of the benzyl group, bromine atom, and triazole ring could lead to materials with enhanced mechanical strength, thermal stability, or electrical conductivity. Researchers are actively exploring these possibilities by incorporating this compound into polymer matrices and studying its impact on material performance.
Another intriguing aspect of this compound is its potential role in catalysis. The triazole ring is known to act as a Lewis acid or base depending on its substituents, which could make this compound useful as a catalyst in organic transformations. Recent studies have demonstrated that triazole-based catalysts can accelerate reactions such as esterifications and aldol condensations, suggesting that this compound could find applications in green chemistry.
In conclusion, N'-(1-Benzyl-3-bromo-1H-1,2,4-triazol-5-yl)formic hydrazide (CAS No. 2279124-19-3) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure enables it to serve as an intermediate in organic synthesis, a candidate for drug development, and a building block for advanced materials. As research continues to uncover new applications and properties of this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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